molecular formula C14H13NO B8372416 1-Hydroxy-1-(4-pyridyl)indan CAS No. 2603-21-6

1-Hydroxy-1-(4-pyridyl)indan

Cat. No.: B8372416
CAS No.: 2603-21-6
M. Wt: 211.26 g/mol
InChI Key: OHMYJENBKYRFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1-(4-pyridyl)indan is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2603-21-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-pyridin-4-yl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C14H13NO/c16-14(12-6-9-15-10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4,6-7,9-10,16H,5,8H2

InChI Key

OHMYJENBKYRFGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=CC=NC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromopyridine hydrochloride (1.9 g, 10 mmol) was dried and then suspended in diethyl ether (30 ml), and the suspension was mixed with n-butyl lithium hexane solution (1.6 M, 12 ml, 19 mmol) at −60° C. and stirred for 3 hours. The reaction solution was mixed with 1-indanone (2.0 g, 15 mmol) and then the reaction solution was stirred for 18 hours while gradually returning to room temperature. Ethyl acetate (50 ml) and water (50 ml) were added to the reaction solution to extract the reaction product, and the ethyl acetate layer was washed with water and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the extract under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 420 mg (2.0 mmol, 20% in yield) of the title compound.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.